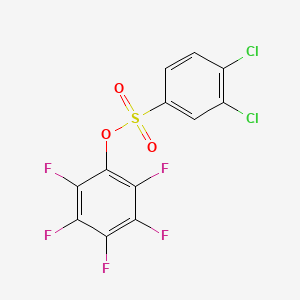![molecular formula C25H24N2O3 B2957561 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide CAS No. 851404-56-3](/img/no-structure.png)
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound is also known by its chemical name, EKI-785, and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions.
科学的研究の応用
Structural Studies and Synthesis Processes
Research on quinoline derivatives has led to the structural analysis and synthesis of various co-crystals and salts. For instance, Karmakar et al. (2009) explored the structural characteristics of quinoline derivatives, forming co-crystals with aromatic diols, demonstrating the potential for detailed crystallographic studies within this chemical family Karmakar, A., Kalita, D., & Baruah, J. (2009). Structural study on few co-crystals and a salt of quinoline derivatives having amide bond. Journal of Molecular Structure, 935, 47-52. Additionally, synthesis processes have been developed for creating derivatives of benzo[b][1,6]naphthyridines and other complex molecules, showcasing the chemical versatility and potential for generating novel compounds with specific properties Deady, L., Rodemann, T., Zhuang, L., Baguley, B., & Denny, W. (2003). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines. Journal of Medicinal Chemistry, 46(6), 1049-1054.
Biological Activity
Quinoline and naphthalene derivatives have been investigated for their broad-spectrum antiherpes activities, highlighting their potential as novel antiviral agents. Oien et al. (2002) discovered that a naphthalene carboxamide derivative showed potent inhibition against human cytomegalovirus and herpes simplex virus, suggesting a new class of antiviral compounds with unique biological properties Oien, N., Brideau, R., Hopkins, T., Wieber, J. L., Knechtel, M., Shelly, J., Anstadt, R., Wells, P. A., Poorman, R., Huang, A., Vaillancourt, V. A., Clayton, T. L., Tucker, J., & Wathen, M. (2002). Broad-Spectrum Antiherpes Activities of 4-Hydroxyquinoline Carboxamides, a Novel Class of Herpesvirus Polymerase Inhibitors. Antimicrobial Agents and Chemotherapy, 46(3), 724-730.
Chemotherapeutic Potential
Research into the chemotherapeutic potential of these compounds has led to the discovery of new anticancer drugs. Nishizaki et al. (2014) synthesized a naftopidil analogue demonstrating efficacy against various cancer cell lines, offering hope for cancer therapy with compounds derived from this chemical family Nishizaki, T., Kanno, T., Tsuchiya, A., Kaku, Y., Shimizu, T., & Tanaka, A. (2014). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol May Be a Promising Anticancer Drug. Molecules, 19(12), 21462-21472.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide' involves the reaction of 2-ethoxy-naphthalene-1-carboxylic acid with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "2-ethoxy-naphthalene-1-carboxylic acid", "2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine", "Coupling agent" ], "Reaction": [ "Step 1: 2-ethoxy-naphthalene-1-carboxylic acid is reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding acid chloride intermediate.", "Step 2: The acid chloride intermediate is then reacted with 2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethylamine in the presence of a base such as triethylamine (TEA) to form the desired product, 2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide.", "Step 3: The product is then purified by column chromatography or recrystallization to obtain the final compound in pure form." ] } | |
CAS番号 |
851404-56-3 |
分子式 |
C25H24N2O3 |
分子量 |
400.478 |
IUPAC名 |
2-ethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C25H24N2O3/c1-3-30-22-11-10-17-6-4-5-7-20(17)23(22)25(29)26-13-12-19-15-18-9-8-16(2)14-21(18)27-24(19)28/h4-11,14-15H,3,12-13H2,1-2H3,(H,26,29)(H,27,28) |
InChIキー |
JSRUBECKYFALLP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCC3=CC4=C(C=C(C=C4)C)NC3=O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



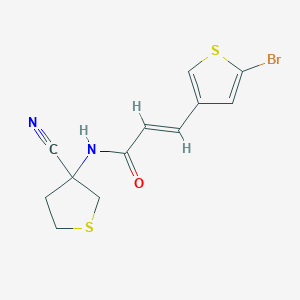
![Tert-butyl 2-[(6-fluoropyridin-2-yl)amino]acetate](/img/structure/B2957479.png)
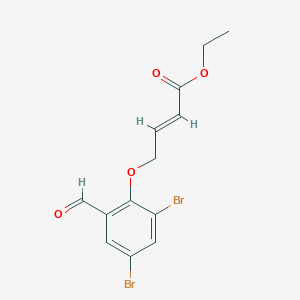

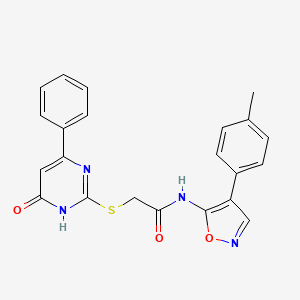

![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)
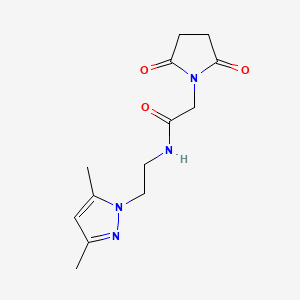
![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)
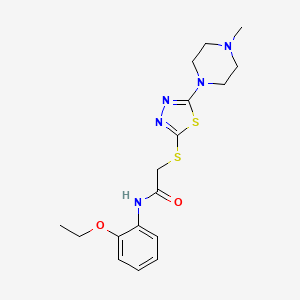
![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)
![N-(2-chlorophenyl)-2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2957500.png)
